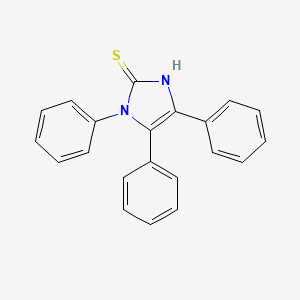

1,4,5-triphenyl-1H-imidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-triphenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c24-21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUNNVGISZJUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355583 | |

| Record name | 1,4,5-triphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-59-9 | |

| Record name | 1,3-Dihydro-1,4,5-triphenyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-triphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

1,4,5-Triphenyl-1H-imidazole-2-thiol, also known by its tautomeric name 3,4,5-triphenyl-1H-imidazole-2-thione, is a heterocyclic compound built upon the highly significant imidazole core. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products like the amino acid histidine, and a wide array of synthetic drugs.[1] The triphenyl-substituted imidazole framework, in particular, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The addition of a thiol group at the 2-position of this scaffold introduces a reactive and versatile functional group, opening up avenues for further derivatization and potentially enhancing its biological profile. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its solubility, membrane permeability, and overall drug-like characteristics.

| Property | Value | Source |

| CAS Number | 2349-59-9 | [4][5] |

| Molecular Formula | C₂₁H₁₆N₂S | [4][5] |

| Molecular Weight | 328.43 g/mol | [4][5] |

| Synonyms | 3,4,5-triphenyl-1H-imidazole-2-thione | [5] |

| Melting Point | 180-182 °C | [6] |

| Boiling Point (Predicted) | 487.4 ± 55.0 °C | [6] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |

| LogP (Predicted) | 5.495 | [5] |

Synthesis of this compound: A Two-Step Approach

The synthesis of the target compound is most effectively approached in two main stages: first, the construction of the 2,4,5-triphenyl-1H-imidazole core, followed by the introduction of the thiol functionality at the C2 position.

Part 1: Synthesis of the 2,4,5-Triphenyl-1H-imidazole Precursor

The most common and well-established method for synthesizing the 2,4,5-triphenyl-1H-imidazole core is the Debus-Radziszewski reaction.[7][8] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia source (ammonium acetate).

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole [8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (at least 2 mmol, often used in excess) in glacial acetic acid (5-10 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with constant stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.

-

Precipitation and Filtration: A solid precipitate will form. If precipitation is incomplete, the aqueous mixture can be neutralized with ammonium hydroxide to precipitate the remaining product.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

Part 2: Thionation to this compound

Proposed Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the synthesized 1,4,5-triphenyl-1H-imidazole (1 mmol) and elemental sulfur (1.5-2 mmol) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Heating: Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain it for several hours, monitoring the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture and pour it into acidified water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound can be confirmed using standard spectroscopic techniques. The following data is based on the characterization of the compound used as a starting material in a study by El-Sayed et al. (2021).[10]

Infrared (IR) Spectroscopy:

-

Key Absorptions (υ, cm⁻¹): 1540 (C=C), 1605 (C=N), 2930 (CH-Aliphatic), 3085 (CH-Aromatic). The presence of a broad absorption in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretch, though it is often weak. The thione tautomer is also characterized by a C=S stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is characterized by a complex multiplet in the aromatic region (δ 7.13-7.50 ppm) corresponding to the protons of the three phenyl rings. A downfield singlet may be observed for the N-H proton.

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show a series of signals in the aromatic region (typically δ 119-145 ppm). A key signal to identify is the C=S carbon of the thione tautomer, which is expected to appear significantly downfield.

Potential Applications and Biological Significance

While specific biological studies on this compound are not extensively documented, the broader classes of imidazole-2-thiol and triphenyl-imidazole derivatives have demonstrated a wide range of pharmacological activities, suggesting significant potential for this molecule.

-

Anticancer Activity: Numerous imidazole derivatives are investigated as anticancer agents.[] For instance, certain imidazole-2-thione derivatives linked to acenaphthylenone have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, inducing apoptosis in cancer cell lines.[12] Derivatives of 1,4,5-triphenyl-1H-imidazole have also shown potent anticancer activity, with some acting as inhibitors of kinases like VEGFR-2.[10][] The presence of the thiol group provides a handle for creating new derivatives that could target specific enzymes or receptors involved in cancer progression.

-

Antimicrobial Activity: The imidazole-2-thiol moiety is a known pharmacophore in antimicrobial agents.[5] Studies on various substituted imidazole-2-thiols have demonstrated their efficacy against a range of bacterial and fungal strains.[5] For example, derivatives of 4,5-diphenyl-1H-imidazole-2-thiol have been synthesized and evaluated for their antibacterial properties.[12] This suggests that this compound could serve as a valuable starting point for the development of new antimicrobial drugs to combat resistant pathogens.

-

Anti-inflammatory and Analgesic Activity: The 2,4,5-triphenyl-imidazole core is a well-known scaffold for anti-inflammatory and analgesic agents, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The introduction of different substituents on this core structure has been a strategy to modulate these activities.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes: triphenyl-imidazoles and imidazole-2-thiols. While detailed studies on the specific biological profile of this compound are emerging, the available data on its analogues strongly suggest its potential as a versatile scaffold for the development of new therapeutic agents. The synthetic pathways are accessible, and its characterization is straightforward with modern spectroscopic methods. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological potential of this promising heterocyclic compound.

References

- 1. scispace.com [scispace.com]

- 2. scialert.net [scialert.net]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 7. ijfmr.com [ijfmr.com]

- 8. mdpi.com [mdpi.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. 1,4,5-Triphenyl-2-p-tolyl-1h-imidazole | C28H22N2 | CID 102512846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

An In-Depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol: Properties, Synthesis, and-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1,4,5-triphenyl-1H-imidazole-2-thiol. It details a probable synthetic route and purification protocol, predicted spectroscopic characteristics, and explores its chemical reactivity and potential applications in the field of drug discovery and development.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in a vast array of biologically active molecules, including the amino acid histidine and purine bases of nucleic acids.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The incorporation of a thiol group at the 2-position of the imidazole ring introduces a reactive nucleophilic and potentially acidic center, further expanding the chemical space for derivatization and interaction with biological targets. Substituted imidazole-2-thiols have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making them attractive scaffolds for the development of novel therapeutic agents.[2][3]

This guide focuses on the 1,4,5-triphenyl substituted derivative, a compound poised for exploration in drug discovery programs due to its unique combination of a sterically demanding triphenyl-imidazole core and the versatile reactivity of the thiol group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.

Molecular and Physical Characteristics

The fundamental molecular and reported physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2349-59-9 | [1][3] |

| Molecular Formula | C₂₁H₁₆N₂S | [1][3][4] |

| Molecular Weight | 328.43 g/mol | [1][3][4] |

| Melting Point | 180-182 °C | |

| Appearance | White to pale yellow solid (predicted) | General knowledge |

| Purity (typical) | ≥98% | [1][5] |

Synonyms: 3,4,5-triphenyl-1H-imidazole-2-thione[5]

Predicted Solubility Profile

Tautomerism: Thiol vs. Thione

It is crucial to recognize that this compound can exist in tautomeric equilibrium with its thione form, 1,4,5-triphenylimidazolidine-2-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In the solid state and in many solutions, the thione form is often predominant for related imidazole-2-thiol compounds. This tautomerism will have a significant impact on its reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for the preparation of substituted imidazole-2-thiols. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

The synthesis can be envisioned as a two-step process, beginning with the well-established synthesis of the 2,4,5-triphenyl-1H-imidazole core, followed by thionation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol is adapted from established procedures for the synthesis of tri- and tetrasubstituted imidazoles.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water with stirring.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate solution, until a precipitate forms.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual salts and acetic acid.

-

Drying and Purification: Dry the crude product. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, will yield purified 2,4,5-triphenyl-1H-imidazole.

Experimental Protocol: Thionation to this compound

The conversion of the imidazole to the imidazole-2-thiol can be achieved using a thionating agent.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 2,4,5-triphenyl-1H-imidazole in a dry, high-boiling point solvent such as toluene or dioxane.

-

Addition of Thionating Agent: Add a suitable thiocarbonylating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) (0.5-1.0 equivalents), portion-wise to the stirred solution.

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the presence of three phenyl groups.

-

Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons of the three phenyl rings. The integration of this region should correspond to 15 protons.

-

N-H Proton (variable, broad singlet): The chemical shift of the N-H proton of the imidazole ring is highly dependent on the solvent and concentration. It is expected to appear as a broad singlet.

-

S-H Proton (variable, broad singlet): In the thiol tautomer, a broad singlet corresponding to the S-H proton may be observed. Its chemical shift will also be solvent and concentration-dependent and may undergo exchange with residual water, leading to its disappearance or broadening.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

-

Aromatic Carbons (δ 125-140 ppm): A series of signals corresponding to the carbons of the three phenyl rings.

-

Imidazole Ring Carbons (δ 125-145 ppm): The signals for the C4 and C5 carbons of the imidazole ring are expected in this region.

-

C=S Carbon (δ ~160-180 ppm): The most downfield signal is predicted to be the carbon of the C=S bond in the thione tautomer. This chemical shift is a key indicator of the presence of the thione form.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch (3100-3000 cm⁻¹): A broad absorption band corresponding to the N-H stretching vibration of the imidazole ring.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Sharp absorption bands characteristic of C-H stretching in the phenyl rings.

-

C=C and C=N Stretches (1600-1450 cm⁻¹): A series of sharp to medium absorption bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic and imidazole rings.

-

C=S Stretch (1200-1050 cm⁻¹): A medium to strong absorption band in this region would be indicative of the C=S bond in the thione tautomer. The absence of a significant S-H stretching band (around 2600-2550 cm⁻¹) would further support the predominance of the thione form in the solid state.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the imidazole ring system and the exocyclic thiol/thione group. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-donating thiol group and the bulky phenyl groups will influence the regioselectivity. The N-H proton is weakly acidic and can be deprotonated with a suitable base to generate an imidazolate anion, which is a potent nucleophile.

Reactivity of the Thiol/Thione Group

The thiol group is nucleophilic and can undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form S-alkylated derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides to form S-acyl derivatives.

-

Oxidation: Oxidation to form disulfides or sulfonic acids.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The thione tautomer can also participate in various reactions, including cycloadditions and condensations.

Potential Applications in Drug Development

The imidazole-2-thiol scaffold is a known pharmacophore in a variety of biologically active compounds. The triphenyl substitution pattern of the target molecule offers a lipophilic framework that can enhance membrane permeability and interactions with hydrophobic binding pockets of target proteins.

-

Antimicrobial Agents: Many imidazole and thiol-containing compounds exhibit antimicrobial activity.[2] this compound and its derivatives could be investigated for their efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Agents: The imidazole nucleus is present in several anti-inflammatory drugs.[10] The potential of this compound to modulate inflammatory pathways warrants investigation.

-

Enzyme Inhibitors: The thiol group is a known ligand for various metalloenzymes and can also act as a nucleophile in the active sites of other enzymes. This makes this compound a candidate for screening as an enzyme inhibitor in various disease models.

Conclusion

This compound is a multifaceted heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies, and its rich chemical reactivity, stemming from both the imidazole core and the thiol/thione group, provides ample opportunities for the generation of diverse chemical libraries. While further experimental characterization is required to fully elucidate its properties, the information presented in this guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this promising molecular scaffold.

References

- 1. 2349-59-9 | this compound - Moldb [moldb.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. sctunisie.org [sctunisie.org]

- 7. ijfmr.com [ijfmr.com]

- 8. rsc.org [rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. japsonline.com [japsonline.com]

A Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol: Molecular Characteristics, Synthesis, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the heterocyclic compound 1,4,5-triphenyl-1H-imidazole-2-thiol. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The triphenyl-substituted imidazole scaffold, in particular, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][4][5] This document provides an in-depth analysis of the title compound's molecular structure, physicochemical properties, a representative synthetic protocol, and a discussion of its potential in modern drug discovery.

Part 1: Molecular Profile and Physicochemical Properties

Molecular Structure and Isomerism

This compound is a sulfur-containing derivative of the lophine (2,4,5-triphenyl-1H-imidazole) core. A critical structural feature is its existence in a tautomeric equilibrium with its thione form, 3,4,5-triphenyl-1H-imidazole-2-thione.[6] This thiol-thione tautomerism is fundamental to its chemical reactivity and biological interactions, as the proton can reside on either the nitrogen or sulfur atom. The thione form is generally considered the more stable tautomer in the solid state.

The core structure consists of a five-membered imidazole ring substituted with three phenyl groups at positions 1, 4, and 5, and a thiol group at position 2. This high degree of aromaticity contributes to the compound's stability and influences its intermolecular interactions.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4,5-triphenyl-1H-imidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4,5-triphenyl-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues. It outlines a reliable synthetic protocol and offers a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of substituted imidazole-2-thiones.

Introduction: The Significance of Imidazole-2-thiols

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. The imidazole ring system is a key component in several essential amino acids, such as histidine, and is prevalent in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a thiol group at the 2-position of the imidazole ring gives rise to imidazole-2-thiols, also known as mercaptoimidazoles. These compounds exhibit a rich tautomeric chemistry and are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The triphenyl-substituted variant, this compound, combines the features of the imidazole-2-thione core with the steric and electronic influence of three phenyl rings, making its structural elucidation crucial for understanding its chemical behavior and potential applications.

Synthesis of this compound

A common and effective method for the synthesis of tetrasubstituted imidazole-2-thiols involves the cyclization of an appropriate α-amino ketone with a thiocyanate or isothiocyanate. For the synthesis of this compound, a plausible and efficient route starts from benzoin, which is first converted to 2-amino-1,2-diphenylethanone. This intermediate is then reacted with phenyl isothiocyanate.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Amino-1,2-diphenylethanone from Benzoin. This step can be achieved through various methods, including the Delepine reaction or reductive amination. A well-established method involves the oximation of benzoin followed by reduction.

-

Step 2: Cyclization with Phenyl Isothiocyanate. 2-amino-1,2-diphenylethanone is then refluxed with an equimolar amount of phenyl isothiocyanate in a suitable solvent, such as ethanol or glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a crystalline solid.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from structurally similar compounds, including 2,4,5-triphenyl-1H-imidazole and various other substituted imidazole-2-thiones.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the three phenyl rings. The exact chemical shifts will be influenced by the electronic environment and the steric hindrance imposed by the bulky phenyl groups.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Singlet (broad) | 1H | N-H proton |

| ~7.2 - 7.8 | Multiplet | 15H | Aromatic protons (C₄-Ph, C₅-Ph, N₁-Ph) |

Interpretation and Causality:

-

N-H Proton: The proton attached to the nitrogen atom is expected to be a broad singlet in the downfield region (δ 12.5-13.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆) or intermolecularly. Its broadness is a result of quadrupole broadening and chemical exchange.

-

Aromatic Protons: The fifteen aromatic protons from the three phenyl rings will likely appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The overlapping signals are due to the similar chemical environments of the protons on the different phenyl rings. The protons of the N-phenyl group may show slightly different chemical shifts compared to the C-phenyl groups due to the direct attachment to the nitrogen atom of the imidazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule, including the characteristic signal for the C=S carbon.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=S (C₂) |

| ~125 - 145 | Aromatic and Imidazole (C₄, C₅) carbons |

Interpretation and Causality:

-

C=S Carbon: The most downfield signal in the spectrum is expected to be that of the thiocarbonyl carbon (C=S) at the C₂ position, typically appearing in the range of δ 160-170 ppm.[3] This significant downfield shift is due to the deshielding effect of the double bond to the electronegative sulfur atom.

-

Aromatic and Imidazole Carbons: The carbons of the three phenyl rings and the C₄ and C₅ carbons of the imidazole ring are expected to resonate in the aromatic region (δ 125-145 ppm). The specific chemical shifts will depend on the substitution pattern and electronic effects within the molecule. The quaternary carbons of the phenyl rings and the imidazole ring will likely have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, Broad | N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretching |

| ~1250 - 1150 | Strong | C=S stretching |

Interpretation and Causality:

-

N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

Aromatic C-H Stretching: The absorptions in the 3100-3000 cm⁻¹ region are typical for the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretching: The sharp peaks around 1600, 1490, and 1450 cm⁻¹ are attributed to the C=C stretching vibrations within the phenyl rings.

-

C=S Stretching: A strong absorption band in the range of 1250-1150 cm⁻¹ is indicative of the C=S stretching vibration, a key diagnostic peak for the imidazole-2-thione structure.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 328.43 | Molecular ion peak [M]⁺ |

| Varies | Fragmentation patterns involving loss of phenyl, SH, or other small fragments |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₂₁H₁₆N₂S), which is approximately 328.43 g/mol .[4]

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the phenyl groups, the thiol group, and other characteristic fragments of the imidazole ring, providing further confirmation of the structure.

Visualization of Key Concepts

Tautomerism in Imidazole-2-thiol

Imidazole-2-thiols can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is an important aspect of their chemistry.

Caption: Tautomeric equilibrium of this compound.

Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs of the chemical structures of the thione and thiol forms.

General Spectroscopic Analysis Workflow

The process of characterizing a newly synthesized compound like this compound follows a logical workflow.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds, we have been able to construct a comprehensive set of expected NMR, IR, and mass spectral data. The provided interpretations and the underlying scientific reasoning offer a solid foundation for researchers working with this and similar heterocyclic systems. The synthesis protocol and analytical workflow described herein serve as a practical guide for the preparation and characterization of this important class of molecules. It is our hope that this guide will facilitate further research and development in the fields of medicinal chemistry and materials science where imidazole-2-thiols play a crucial role.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Foundational Principles: Thione-Thiol Tautomerism in Heterocycles

An In-Depth Technical Guide to the Tautomerism of 1,4,5-Triphenyl-1H-imidazole-2-thiol

This guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to elucidate the structural dynamics of this important heterocyclic scaffold. We will explore the synthesis, the tautomeric equilibrium, and the advanced spectroscopic and computational techniques required for its characterization.

Tautomerism, a form of structural isomerism, involves the migration of a proton, typically accompanied by a shift in double bonds. In heterocyclic compounds containing a thioamide moiety (-NH-C=S), a dynamic equilibrium known as thione-thiol tautomerism exists.[1] This equilibrium is a delicate balance between two forms:

-

The Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a nitrogen atom within the ring.

-

The Thiol Form (or Mercapto Form): Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), resulting in an endocyclic carbon-nitrogen double bond (C=N) and regained aromaticity in the ring.[2]

The predominance of one tautomer over the other is not fixed; it is profoundly influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the physical state (solution vs. solid).[3] While the thione form is often more stable in many heterocyclic systems, the thiol form can be favored if it leads to a significant gain in aromatic stabilization.[2] Understanding this equilibrium is critical, as the different tautomers possess distinct chemical reactivity, biological activity, and spectroscopic signatures.[4]

For this compound, this equilibrium is central to its chemical identity.

Figure 1: Tautomeric equilibrium of this compound.

Synthesis and Material Preparation

The synthesis of substituted imidazole-2-thiols is a well-established process in organic chemistry. A reliable method involves the cyclization of an appropriate α-amino ketone precursor with a source of thiocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar imidazole-2-thiol derivatives.

-

Precursor Synthesis (if necessary): Synthesize the α-amino ketone precursor, 2-amino-1,2-diphenyl-ethanone, from benzoin. This step is often achieved through oximation followed by reduction.

-

N-Phenylation: React 2-amino-1,2-diphenyl-ethanone with aniline to form the N-phenylated intermediate. The causality here is to introduce the first of the three phenyl groups at the desired positions.

-

Cyclization with Thiocyanate:

-

Dissolve the N-phenylated intermediate (1 equivalent) in a suitable solvent such as ethanol.

-

Add potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid, to protonate the carbonyl and facilitate nucleophilic attack.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the cyclization and dehydration steps.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it with cold water to remove inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

This self-validating system relies on TLC for reaction monitoring and final product purity, with confirmation by melting point and subsequent spectroscopic analysis.

Elucidation of Tautomeric Forms: A Multi-Faceted Approach

No single technique can definitively resolve the tautomeric equilibrium. A synergistic approach combining multiple spectroscopic methods and computational modeling provides the most trustworthy and comprehensive picture.

Figure 2: Experimental and computational workflow for tautomer analysis.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is a powerful first-line tool for identifying the functional groups that differentiate the thione and thiol tautomers. The analysis is typically performed on the solid compound (as a KBr pellet) or in a non-polar solvent to minimize intermolecular hydrogen bonding effects.

-

Evidence for Thione Form: The presence of a distinct N-H stretching band (typically in the 3100-3400 cm⁻¹ region) and a C=S stretching band (often found between 1050-1250 cm⁻¹) are strong indicators of the thione tautomer.

-

Evidence for Thiol Form: The thiol form would be characterized by the absence of the N-H and C=S bands and the appearance of a weak S-H stretching band (around 2550-2600 cm⁻¹) and a C=N stretching vibration (1500-1600 cm⁻¹).

Table 1: Characteristic FT-IR Frequencies for Tautomer Identification

| Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Rationale for Assignment |

|---|---|---|---|

| N-H Stretch | Thione | 3100 - 3400 | Indicates a proton on a nitrogen atom. |

| S-H Stretch | Thiol | 2550 - 2600 (often weak) | Signature of the mercapto group. |

| C=N Stretch | Thiol | 1500 - 1600 | Indicates the endocyclic imine bond. |

| C=S Stretch | Thione | 1050 - 1250 | Characteristic of the thione double bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information in the solution state and is arguably the most definitive technique for studying tautomeric equilibria.

-

¹H NMR: The key diagnostic signal is the labile proton. In the thione form, a signal corresponding to the N-H proton is expected, typically in the δ 11-14 ppm range, which is often broad. For the thiol form, a sharper S-H proton signal would appear further upfield, generally in the δ 3-5 ppm range. Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used for confirmation, as both N-H and S-H protons will exchange with deuterium, causing their signals to disappear.

-

¹³C NMR: The chemical shift of the C2 carbon is highly sensitive to its bonding environment.

-

Thione Form: The C2 carbon, as part of a C=S double bond, is significantly deshielded and resonates at a very low field, typically δ > 160 ppm.

-

Thiol Form: The C2 carbon, part of a C-S single bond, is more shielded and resonates at a higher field, typically in the δ 110-140 ppm range.

-

The observation of a single set of signals indicates that either one tautomer is overwhelmingly dominant or the interconversion between them is very fast on the NMR timescale.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. Since the thione and thiol forms are distinct chromophores, they exhibit different absorption spectra.[1]

-

Thione Tautomer: Typically displays a low-intensity absorption band at longer wavelengths (λ_max ≈ 300-400 nm) corresponding to the n→π* electronic transition of the C=S group.[4]

-

Thiol Tautomer: Lacks the C=S chromophore and instead shows higher intensity π→π* transitions at shorter wavelengths (λ_max < 300 nm) associated with the aromatic imidazole ring system.[4]

By analyzing the spectrum in various solvents, one can observe shifts in the equilibrium. Solvents that stabilize one tautomer will lead to an increase in the intensity of its corresponding absorption band.[5][6]

Table 2: Expected UV-Vis Absorption Maxima

| Tautomeric Form | Electronic Transition | Expected λ_max Range (nm) | Chromophore |

|---|---|---|---|

| Thione | n→π* | 300 - 400 | C=S |

| Thiol | π→π* | < 300 | Aromatic Imidazole Ring |

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide invaluable theoretical support for experimental findings.[7][8] These methods can calculate the relative thermodynamic stabilities of the tautomers.

Protocol for Computational Analysis:

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound.

-

Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[7] This is done first for the gas phase.

-

Solvent Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., DMSO, Chloroform, Water).[3]

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in each environment. The tautomer with the lower energy is the more stable form. The energy difference can be used to estimate the equilibrium constant (K_T).

Computational results consistently show that for many similar heterocyclic systems, the thione form is the more stable species in the gas phase, and this preference often persists in solution.[8]

The Influence of Solvent: A Key Determinant

The choice of solvent can significantly shift the tautomeric equilibrium.[3]

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione form, and the S-H group of the thiol form. The net effect depends on the relative strength of these interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, strongly solvating the N-H proton of the thione form, often leading to its stabilization.

-

Non-polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular forces and inherent stability dominate, which often favors the thione tautomer.

The study of tautomerism across a range of solvents is crucial for applications where the molecule will be used in different media, such as in biological assays (aqueous) versus organic synthesis (non-aqueous).[6]

Conclusion and Outlook

The tautomerism of this compound is a classic example of prototropic equilibrium in a complex heterocyclic system. A comprehensive analysis, leveraging FT-IR, NMR, and UV-Vis spectroscopy alongside DFT calculations, consistently points towards the thione form being the predominant and more stable tautomer in both solid and solution phases under typical conditions. The large energy barrier for proton transfer and the inherent stability of the thioamide group contribute to this preference.

For professionals in drug development, understanding this equilibrium is paramount. The dominant thione tautomer presents specific hydrogen bond donor (N-H) and acceptor (C=S) sites, which dictate its potential interactions with biological targets like enzymes and receptors. Any synthetic modification or formulation strategy must account for this structural reality to ensure predictable and reproducible biological activity.

References

- 1. jocpr.com [jocpr.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Triphenyl-Imidazole Core: From a 19th Century Discovery to a Staple in Modern Drug Development and Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The imidazole ring system is a cornerstone of heterocyclic chemistry, integral to the structure of essential biomolecules like the amino acid histidine and purine bases. Within this vast chemical family, triphenyl-imidazole derivatives hold a special place, marked by a rich history and an ever-expanding scope of applications. First synthesized in the 19th century, these compounds initially captivated chemists with their unique chemiluminescent properties. Today, the triphenyl-imidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] Furthermore, its unique photophysical characteristics have led to its adoption in the cutting-edge field of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[2][3][4][5][6]

This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and diverse applications of triphenyl-imidazole derivatives. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into this remarkable class of compounds.

A Serendipitous Discovery: The Dawn of Triphenyl-imidazoles

The story of triphenyl-imidazole begins in the latter half of the 19th century with the pioneering work of Polish chemist Bronisław Radziszewski. In 1877, while investigating the reaction of benzaldehyde and benzil with ammonia, Radziszewski synthesized 2,4,5-triphenyl-imidazole, a compound that would later be known as lophine.[7][8][9] This discovery was not only a significant contribution to synthetic organic chemistry but also marked the first observation of chemiluminescence from a synthetic organic compound.[7][10] Radziszewski noted that lophine emitted a greenish-yellow light upon oxidation in an alkaline solution, a phenomenon that continues to intrigue scientists today.[7][10]

The synthesis method developed by Radziszewski, a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is now famously known as the Debus-Radziszewski imidazole synthesis.[8][10][11][12] This reaction has stood the test of time and remains a fundamental method for constructing the imidazole ring.

The Art of Synthesis: From Classical Methods to Modern Innovations

The Debus-Radziszewski reaction is the cornerstone of triphenyl-imidazole synthesis. The classical approach involves the condensation of benzil (a 1,2-dicarbonyl compound), benzaldehyde (an aldehyde), and ammonia (or a primary amine) in a suitable solvent, often with heating.[10][11][12]

The Debus-Radziszewski Reaction: A Closer Look

The overall reaction can be depicted as follows:

Caption: Overall scheme of the Debus-Radziszewski synthesis of 2,4,5-triphenyl-imidazole.

While the exact mechanism is not definitively established, it is widely believed to proceed in two main stages.[12] The first stage involves the condensation of the dicarbonyl compound (benzil) with two equivalents of ammonia to form a diimine intermediate.[12] In the second stage, this diimine condenses with the aldehyde (benzaldehyde) to form the imidazole ring.[12]

A plausible mechanistic pathway is illustrated below:

Caption: Plausible two-stage mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocols: A Step-by-Step Guide

This protocol is based on the traditional Debus-Radziszewski reaction and is suitable for laboratory-scale synthesis.

Materials:

-

Benzil

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Ammonium hydroxide solution

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (excess, typically 2-3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours. The completion of the reaction is often indicated by a change in color to a dark orange or reddish-brown solution.[11]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water. A precipitate of crude triphenyl-imidazole will form.

-

Neutralize the acidic solution by slowly adding ammonium hydroxide solution with constant stirring until the solution is slightly alkaline. This ensures complete precipitation of the product.[11]

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts.

-

Dry the crude product at room temperature or in a desiccator.

-

For purification, recrystallize the crude triphenyl-imidazole from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them to obtain pure 2,4,5-triphenyl-imidazole.

While the classical method is robust, it can suffer from long reaction times and moderate yields. Modern organic synthesis has introduced several improvements to the Debus-Radziszewski reaction, including:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times from hours to minutes and often leads to higher yields. The reaction is typically carried out in a sealed vessel under microwave irradiation.[12]

-

Use of Catalysts: Various catalysts have been employed to enhance the efficiency of the reaction. These include Lewis acids, solid-supported acids (e.g., H2SO4·SiO2), and ionic liquids.[13]

-

Solvent-free conditions: In some cases, the reaction can be performed under solvent-free conditions, which is more environmentally friendly.

The choice of synthetic route often depends on the desired scale, available equipment, and the specific derivatives being synthesized.

Synthesis of Substituted Triphenyl-imidazole Derivatives

The versatility of the Debus-Radziszewski reaction allows for the synthesis of a wide range of substituted triphenyl-imidazole derivatives. By using substituted benzaldehydes or benzils, researchers can introduce various functional groups onto the phenyl rings. This is a crucial aspect for tuning the electronic, photophysical, and biological properties of the final compounds. For instance, the synthesis of N-substituted triphenyl-imidazoles can be achieved by replacing ammonia with a primary amine.[10]

Unveiling the Structure: Characterization of Triphenyl-imidazole Derivatives

Once synthesized, the structural confirmation of triphenyl-imidazole derivatives is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Data

| Technique | Key Features and Expected Observations |

| Infrared (IR) Spectroscopy | - N-H stretching: A characteristic broad peak in the region of 3300-3500 cm⁻¹ for N-unsubstituted imidazoles.[14] - C=N stretching: A sharp absorption band around 1580-1620 cm⁻¹.[14] - Aromatic C-H stretching: Peaks typically observed above 3000 cm⁻¹.[14] - Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: The N-H proton of the imidazole ring usually appears as a broad singlet at a downfield chemical shift (δ > 12 ppm).[14] The aromatic protons on the three phenyl rings give rise to complex multiplets in the region of δ 7-8.5 ppm.[14] - ¹³C NMR: The carbon atoms of the imidazole ring resonate at characteristic chemical shifts. The C2 carbon (between the two nitrogen atoms) is typically found in the range of δ 145-150 ppm, while the C4 and C5 carbons appear at slightly upfield positions. The aromatic carbons of the phenyl rings produce a series of signals in the δ 120-140 ppm range.[14] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of the synthesized compound provides strong evidence of its identity. |

A Plethora of Applications: From Benchtop Curiosity to Marketed Drugs and Advanced Materials

The initial interest in triphenyl-imidazoles for their chemiluminescence has evolved into a wide array of applications, with a significant impact on medicinal chemistry and materials science.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The triphenyl-imidazole core is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] This has made it a highly attractive starting point for the design and development of new therapeutic agents.

Numerous studies have demonstrated the potential of triphenyl-imidazole derivatives as anticancer agents.[15] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.[15] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings play a crucial role in determining the anticancer potency.[15]

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Triphenyl-imidazole derivatives have shown promising activity against a range of bacteria and fungi.[16][17][18][19][20][21][22][23] SAR studies have indicated that the presence of electron-withdrawing groups on the phenyl rings often enhances the antimicrobial activity.[16]

Several triphenyl-imidazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[19][24] These compounds are being investigated as potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs), with the aim of developing agents with improved efficacy and reduced side effects.

The therapeutic potential of triphenyl-imidazole derivatives extends beyond the areas mentioned above. Research has also explored their use as antiviral, antitubercular, and antidepressant agents.[24][25]

Materials Science: Illuminating the Future with Organic Electronics

The unique photophysical properties of triphenyl-imidazole derivatives, first observed with the chemiluminescence of lophine, have found new life in the field of materials science. Their high thermal stability, good charge transport properties, and tunable emission characteristics make them excellent candidates for use in organic light-emitting diodes (OLEDs).[2][3][4][5][6]

In OLEDs, triphenyl-imidazole derivatives can function as:

-

Emitting materials: By modifying the chemical structure, the color of the emitted light can be tuned across the visible spectrum, from deep blue to red.[2][5]

-

Host materials: They can serve as a host matrix for phosphorescent emitters, facilitating efficient energy transfer and enhancing device performance.[2]

-

Electron-transporting materials: Their electron-deficient nature makes them suitable for transporting electrons within the OLED device structure.[2]

The ability to tailor the properties of triphenyl-imidazole derivatives through synthetic chemistry has been a key driver of their success in the development of next-generation displays and lighting technologies.

Conclusion and Future Perspectives

From its serendipitous discovery as a chemiluminescent curiosity to its current status as a privileged scaffold in drug discovery and a key component in advanced organic electronics, the journey of triphenyl-imidazole derivatives is a testament to the enduring power of fundamental chemical research. The versatility of the Debus-Radziszewski synthesis, coupled with the ability to fine-tune the properties of the triphenyl-imidazole core through chemical modification, ensures that these compounds will continue to be a fertile ground for innovation.

For researchers and drug development professionals, the triphenyl-imidazole scaffold offers a robust and adaptable platform for the design of novel therapeutic agents targeting a wide range of diseases. In the realm of materials science, the unique photophysical properties of these compounds will undoubtedly continue to drive the development of more efficient and durable organic electronic devices. The future of triphenyl-imidazole chemistry is bright, with countless opportunities for new discoveries and applications yet to be unveiled.

References

- 1. jetir.org [jetir.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview | Semantic Scholar [semanticscholar.org]

- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. sctunisie.org [sctunisie.org]

- 14. rsc.org [rsc.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 17. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. eurjchem.com [eurjchem.com]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

- 21. ijfmr.com [ijfmr.com]

- 22. ijpsr.com [ijpsr.com]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. ijarsct.co.in [ijarsct.co.in]

An In-Depth Technical Guide to 1,4,5-Triphenyl-1H-imidazole-2-thiol

This guide provides a comprehensive technical overview of 1,4,5-triphenyl-1H-imidazole-2-thiol (CAS No. 2349-59-9), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with insights into the compound's chemical properties, synthesis, and potential applications, offering a holistic perspective for laboratory use.

Section 1: Compound Identification and Strategic Overview

This compound belongs to the substituted imidazole class of heterocyclic compounds. The triphenylimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] The incorporation of a thiol (-SH) group at the 2-position introduces a reactive and polarizable center, significantly influencing the molecule's chemical behavior and therapeutic potential. This strategic modification is often explored to enhance or modulate the known pharmacological profiles of the parent imidazole ring, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 3,4,5-triphenyl-1H-imidazole-2-thione |

| CAS Number | 2349-59-9[5][6][7] |

| Molecular Formula | C₂₁H₁₆N₂S[5][6] |

| Molecular Weight | 328.43 g/mol [5][6] |

| Typical Purity | ≥98%[5][7] |

Section 2: Synthesized Hazard Assessment and Safety Profile

A formal, verified Safety Data Sheet (SDS) for this compound is not consistently available across major suppliers. Therefore, this section presents a synthesized safety profile based on data from suppliers, analysis of analogous structures, and established principles of chemical safety.

Causality of Hazard: The parent compound, 2,4,5-triphenylimidazole, is generally not considered hazardous under OSHA standards.[8] However, the introduction of functional groups, such as the thiol group here, can alter the toxicological profile. Supplier data for this compound provides GHS pictograms and hazard statements indicating potential risks.[5] Furthermore, some suppliers classify it as a hazardous material for shipping, warranting a "HazMat Fee".[5]

Inferred GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements:

-

Other Potential Hazards (based on related imidazole-thiols):

-

May cause skin, eye, and respiratory irritation.[9]

-

Self-Validating Laboratory Safety Protocol

Given the inferred hazards, a cautious and self-validating approach to handling is paramount. The following protocol is designed to minimize exposure regardless of the compound's final, formal hazard classification.

1. Engineering Controls & Personal Protective Equipment (PPE):

-

Primary Control: Always handle this compound within a certified laboratory chemical fume hood to mitigate inhalation risk.[10]

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

-

Hand Protection: Use nitrile gloves. Inspect for tears or punctures before use. Employ proper glove removal technique to avoid skin contact.

-

Body Protection: Wear a standard lab coat. For larger quantities, consider a chemical-resistant apron.

2. Safe Handling and Storage:

-

Handling: Avoid generating dust. Use spatulas and weigh boats appropriate for handling fine powders. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep segregated from strong oxidizing agents, acids, and acid chlorides, as these are incompatible with many imidazole and thiol compounds.[8][10] Recommended storage temperature is often 2-8°C for long-term stability.[5]

3. First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Section 3: Physicochemical and Computational Data

Understanding the physicochemical properties is crucial for designing experiments, particularly for solubility and formulation studies.

| Property | Value / Information | Source |

| Physical State | Solid, likely a powder. | Inferred from related compounds[8] |

| Melting Point | 273 - 276 °C (for the parent 2,4,5-Triphenylimidazole) | [2][8] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [5] |

| LogP (Octanol-Water Partition Coeff.) | 5.495 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 3 | [5] |

Insight: The high LogP value suggests poor aqueous solubility and a preference for lipophilic environments, a critical consideration for in vitro assay buffers and in vivo formulation development. The presence of both a hydrogen bond donor (the thiol N-H or S-H tautomer) and acceptors allows for specific molecular interactions, which are key to its potential biological activity.

Section 4: Synthesis and Reactivity

The synthesis of the 1,4,5-triphenylimidazole core is well-established, typically proceeding via a multi-component reaction. The subsequent introduction of the thiol group completes the synthesis.

Conceptual Synthesis Workflow: The most common route involves the condensation of three key components:

-

A 1,2-dicarbonyl compound: Typically benzil.

-

An aldehyde: Benzaldehyde in this case.

-

An ammonia source: Ammonium acetate is frequently used.

This reaction forms the 2,4,5-triphenylimidazole ring system. The thiol group can then be introduced through various methods, such as reaction with a thiolation agent.

Caption: Conceptual workflow for the synthesis of this compound.

Section 5: Applications in Research and Drug Development

The strategic value of this compound lies in the broad therapeutic potential of its chemical class. Imidazole derivatives are investigated for a wide spectrum of pharmacological activities. The thiol group can act as a key pharmacophore, a metal-chelating moiety, or a site for covalent modification, expanding its utility.

Caption: Potential research applications stemming from the triphenylimidazole-thiol scaffold.

Rationale for Applications:

-

Anti-inflammatory Activity: Many imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Antimicrobial Properties: The imidazole ring is a core component of azole antifungal drugs. The thiol group can further enhance activity against various bacterial and fungal strains.[11]

-

Anticancer Research: This scaffold has been explored for cytotoxic activity against various cancer cell lines.[2]

-

Coordination Chemistry: The thiol group is an excellent ligand for metal ions, opening avenues in bioinorganic chemistry and the study of metalloenzymes.[12]

Section 6: Experimental Protocol - Stock Solution Preparation

This protocol ensures accurate and safe preparation of a stock solution for use in biological assays.

Objective: To prepare a 10 mM stock solution of this compound (MW: 328.43 g/mol ) in DMSO.

Methodology:

-

Pre-calculation & Verification:

-

To make 1 mL of a 10 mM solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 328.43 g/mol * (1000 mg / 1 g) = 3.2843 mg

-

Confirm the molecular weight from the certificate of analysis provided with the specific lot of the compound.

-

-

Aliquotting the Compound (in a fume hood):

-

Tare an analytical balance with a clean, sterile microcentrifuge tube.

-

Carefully weigh out approximately 3.3 mg of the compound into the tube. Record the exact mass to at least four decimal places (e.g., 3.3120 mg).

-

-

Solubilization:

-

Based on the actual mass weighed, calculate the precise volume of DMSO needed: Volume (µL) = (Mass (mg) / 328.43 g/mol) * (1 mol / 1000 mmol) * (1 L / 10 mmol) * (1,000,000 µL / 1 L) For 3.3120 mg, Volume = 1008.4 µL

-

Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube.

-

-

Dissolution & Storage:

-

Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required if dissolution is slow.

-

Label the tube clearly with the compound name, exact concentration, solvent (DMSO), and date.

-

Store the stock solution at -20°C or -80°C, protected from light.

-

Self-Validation Check: Before use in a critical experiment, perform a serial dilution and measure absorbance at a characteristic wavelength to confirm linearity, ensuring the compound is fully solubilized and stable in the stock solution.

References

- 1. scispace.com [scispace.com]

- 2. ijirt.org [ijirt.org]

- 3. researchgate.net [researchgate.net]

- 4. eurjchem.com [eurjchem.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 2349-59-9 | this compound - Moldb [moldb.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 12. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Imidazole-2-thiol Derivatives: A Technical Guide for Drug Discovery

Abstract

The imidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. The introduction of a thiol group at the 2-position of the imidazole ring gives rise to imidazole-2-thiol derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Imidazole-2-thiol Scaffold

Imidazole-2-thiol, also known as 2-mercaptoimidazole, is a five-membered heterocyclic compound containing two nitrogen atoms and a thiol group. This unique structural arrangement confers upon its derivatives a versatile reactivity and the ability to interact with a wide array of biological targets. The presence of the sulfur atom, in particular, allows for the formation of disulfide bonds and coordination with metal ions in metalloenzymes, significantly influencing their pharmacological profiles. The core structure's ability to participate in hydrogen bonding and its inherent polarity further contribute to its drug-like properties.[1][2] This guide will systematically explore the most promising therapeutic applications of this fascinating class of molecules.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazole-containing compounds have long been recognized for their anticancer properties.[1] Derivatives of imidazole-2-thiol have emerged as particularly promising candidates, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of imidazole-2-thiol derivatives are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation. Two key mechanisms have been elucidated:

-

DNA Intercalation and Topoisomerase II Inhibition: Certain imidazole-2-thione derivatives, particularly those with planar aromatic extensions, can intercalate between the base pairs of DNA.[3][4] This distortion of the DNA double helix can interfere with replication and transcription. Furthermore, these compounds can act as topoisomerase II inhibitors.[3][4] Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks, ultimately triggering apoptosis.[4][5]

-

Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][7] This can be achieved through various signaling pathways. For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[8] The activation of caspases, the executioner enzymes of apoptosis, is another common outcome of treatment with these compounds.[8]

Figure 1: Anticancer mechanism of imidazole-2-thiol derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of imidazole-2-thiol derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-fused imidazoles | Kidney and Breast Cancer Cell Lines | Varies | [6] |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 0.08 - 1.0 | [1] |

| 2-Phenyl benzimidazole derivatives | MCF-7 | 3.37 - 6.30 | [1] |

| Acenaphthylenone-linked imidazole-2-thiones | MCF-7 | More active than doxorubicin | [3][9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic effects of potential anticancer compounds.[10][11][12]